molecular formula C21H26ClNO B10796431 2-(4-Chlorophenyl)-3-phenyl-4-piperidin-1-ylbutan-2-ol

2-(4-Chlorophenyl)-3-phenyl-4-piperidin-1-ylbutan-2-ol

Cat. No.: B10796431
M. Wt: 343.9 g/mol
InChI Key: KHTUVFPJQCSGIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV000620 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of MMV000620 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

MMV000620 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of MMV000620 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of MMV000620 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

MMV000620 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It serves as a tool to investigate biological pathways and interactions at the molecular level.

    Medicine: MMV000620 is explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of MMV000620 involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes or proteins involved in vital biological processes, leading to the disruption of cellular functions and ultimately causing cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that MMV000620 may interfere with the metabolic pathways of the malaria parasite .

Comparison with Similar Compounds

MMV000620 can be compared with other similar compounds in terms of its chemical structure, biological activity, and potential applications. Some similar compounds include:

    MMV000621: Another compound from the Malaria Box with similar antimalarial activity.

    MMV000622: Known for its potent inhibitory effects on malaria parasites.

    MMV000623: Exhibits a different mechanism of action but shares structural similarities with MMV000620.

The uniqueness of MMV000620 lies in its specific chemical structure and the distinct biological pathways it targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-4-piperidin-1-ylbutan-2-ol

InChI

InChI=1S/C21H26ClNO/c1-21(24,18-10-12-19(22)13-11-18)20(17-8-4-2-5-9-17)16-23-14-6-3-7-15-23/h2,4-5,8-13,20,24H,3,6-7,14-16H2,1H3

InChI Key

KHTUVFPJQCSGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(CN2CCCCC2)C3=CC=CC=C3)O

Origin of Product

United States

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